5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
Overview
Description
5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride: is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Thiazole compounds, which include 5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride, have been found to interact with various biological targets .
Mode of Action
Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole compounds have been associated with a variety of biological effects, potentially due to their interactions with various targets and pathways .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-chloromethylthiazole with a suitable imidazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of both imidazole and thiazole rings allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Oxidation Products: Oxidized forms of the parent compound with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states of the nitrogen and sulfur atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also explored for its potential use in the production of dyes and pigments.
Comparison with Similar Compounds
- 2-(Chloromethyl)-1,3-thiazole hydrochloride
- 5-(Chloromethyl)-1,3-thiazole hydrochloride
Comparison: While these compounds share structural similarities, 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride is unique due to the presence of both imidazole and thiazole ringsThe additional methyl group in the imidazole ring also contributes to its distinct properties and reactivity .
Properties
IUPAC Name |
5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S.ClH/c1-5-6(4-8)10-2-3-11-7(10)9-5;/h2-3H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHOQEXHWIYGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351659-19-2 | |
Record name | 5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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